molecular formula C14H19BrN2O B4545804 N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA

N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA

Cat. No.: B4545804
M. Wt: 311.22 g/mol
InChI Key: KHLJFBIXRMIYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-N’-cyclohexylmethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group and a cyclohexylmethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N’-cyclohexylmethylurea typically involves the reaction of 2-bromoaniline with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Bromoaniline is reacted with cyclohexyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

    Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-Bromophenyl)-N’-cyclohexylmethylurea may involve larger-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N’-cyclohexylmethylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction but may include hydroxylated or dehalogenated derivatives.

    Hydrolysis: Products include 2-bromoaniline and cyclohexyl isocyanate.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N’-cyclohexylmethylurea involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromophenyl)urea: Similar structure but lacks the cyclohexylmethyl group.

    N-(2-Bromophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

    N-(2-Bromophenyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a cyclohexylmethyl group.

Uniqueness

N-(2-Bromophenyl)-N’-cyclohexylmethylurea is unique due to the presence of both the bromophenyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-bromophenyl)-3-(cyclohexylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLJFBIXRMIYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA
Reactant of Route 4
Reactant of Route 4
N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-BROMOPHENYL)-N'-CYCLOHEXYLMETHYLUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.